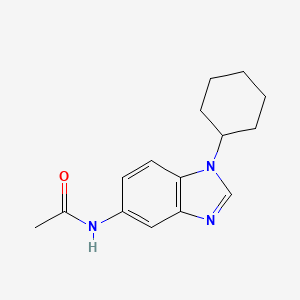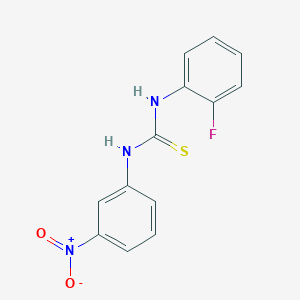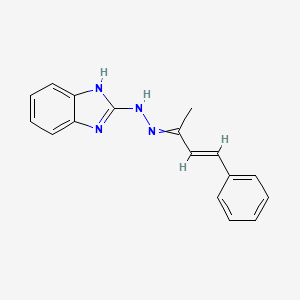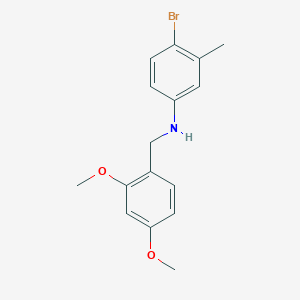![molecular formula C16H22N2O4 B5830894 ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5830894.png)
ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperazine derivatives and has shown great potential in various fields of research.
作用机制
The mechanism of action of Ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate is not yet fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body.
实验室实验的优点和局限性
One of the main advantages of using Ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate in lab experiments is its high purity and yield. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on Ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate. One area of interest is its potential as an antitumor agent. Further studies are needed to determine its efficacy and safety in treating various types of cancer. Another area of interest is its antimicrobial and antifungal properties. Researchers are exploring the potential of this compound in the development of new antibiotics and antifungal drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, Ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate is a promising compound that has shown great potential in various fields of scientific research. Its high purity and yield make it a cost-effective option for researchers, and its potential applications are numerous. Further research is needed to fully understand its mechanism of action and to explore its potential as a treatment for various diseases.
合成方法
The synthesis of Ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate involves the reaction between 3-methylphenol and ethyl 4-(chlorocarbonyl)piperazine-1-carboxylate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The yield of the product is high, and the purity is also good.
科学研究应用
Ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate has been used in various scientific research applications. It has been studied for its potential as an antitumor agent, as well as its antimicrobial and antifungal properties. It has also been used in the development of new drugs for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
ethyl 4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-3-21-16(20)18-9-7-17(8-10-18)15(19)12-22-14-6-4-5-13(2)11-14/h4-6,11H,3,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILXBFTUGYREHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(2-methyl-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5830815.png)

![N'-{[(2,5-dimethylphenoxy)acetyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5830827.png)
![1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5830836.png)
![1-[(4-hydroxy-3-methoxyphenyl)carbonothioyl]-4-piperidinecarboxamide](/img/structure/B5830841.png)
![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5830854.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5830862.png)




![mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5830909.png)
